molecular formula C20H34O2 B12698798 Z-13-Octadecen-3-yn-1-ol acetate CAS No. 71832-74-1

Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798
CAS No.: 71832-74-1
M. Wt: 306.5 g/mol
InChI Key: QQSOMZVLXJSPIB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-13-Octadecen-3-yn-1-ol acetate: is a chemical compound with the molecular formula C20H34O2. It is an acetate ester derived from Z-13-Octadecen-3-yn-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-13-Octadecen-3-yn-1-ol acetate typically involves the coupling reaction of Grignard reagents with ω-bromo-1-alkyne as a key step. For instance, the Grignard reagent prepared from (Z)-1-chloro-3-octene and 8-bromo-1-octyne can be used. The reaction is catalyzed by Li2CuCl4 at 0°C in a THF solution, yielding (Z)-11-hexadecen-1-yne. This intermediate is then treated with methyl magnesium chloride and ethylene oxide to produce (Z)-13-octadecen-3-yn-1-ol, which is subsequently acetylated to form this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Z-13-Octadecen-3-yn-1-ol acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different saturated or unsaturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst is commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Z-13-Octadecen-3-yn-1-ol acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain species.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Z-13-Octadecen-3-yn-1-ol acetate involves its interaction with specific molecular targets and pathways. As a pheromone or signaling molecule, it binds to receptors on the surface of target cells, triggering a cascade of biochemical events that lead to the desired physiological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Z,Z-3,13-Octadecadien-1-ol acetate
  • Z-13-Octadecen-1-yl acetate
  • 13-Octadecen-3-yn-1-ol acetate

Comparison: Z-13-Octadecen-3-yn-1-ol acetate is unique due to its specific structure, which includes a triple bond at the 3-position and a Z-configuration at the 13-position. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

71832-74-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

[(E)-octadec-13-en-3-ynyl] acetate

InChI

InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-15,18-19H2,1-2H3/b7-6+

InChI Key

QQSOMZVLXJSPIB-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCCC#CCCOC(=O)C

Canonical SMILES

CCCCC=CCCCCCCCCC#CCCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.